2-Naphthalenecarboxaldehyde, oxime
Description
Academic Significance of Oxime Functional Group Chemistry
The oxime functional group (C=N-OH) is a cornerstone in organic chemistry, formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). tutorchase.comvedantu.comwikipedia.org This reaction is a classic method for the identification and purification of carbonyl compounds. vedantu.comorientjchem.org Beyond this fundamental role, oximes are pivotal in numerous areas of chemical science.
Key Roles of Oximes in Chemistry:
Synthesis: Oximes are versatile intermediates in organic synthesis. They are famously used in the Beckmann rearrangement to produce amides, a critical transformation for creating polymers like Nylon-6. vedantu.com They can also be converted into amides and nitriles, or reduced to form amines. tutorchase.comvedantu.com
Coordination Chemistry: The oxime group, with its nitrogen and oxygen atoms, can form stable chelate complexes with various metal ions. researchgate.netrsc.org This ability makes oxime-containing ligands valuable in catalysis, materials science, and analytical chemistry for detecting metal ions. researchgate.netnih.gov
Medicinal Chemistry: Oxime derivatives have significant pharmacological applications. nih.gov They are well-known as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents, serving as crucial antidotes. researchgate.netrsc.org Furthermore, certain FDA-approved antibiotics, such as cefuroxime, contain an oxime functional group, highlighting their role in drug design. researchgate.net
Supramolecular Chemistry: The oxime group's ability to form strong hydrogen bonds is instrumental in crystal engineering and the design of new functional materials. rsc.orgnih.gov
The inherent reactivity and diverse applications of the oxime functional group underscore its profound academic and industrial significance.
Contextualization of Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis
Naphthalene, a bicyclic aromatic hydrocarbon, is a fundamental building block in organic synthesis. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials with specific optical and electronic properties. nih.gov The synthesis of polysubstituted naphthalene derivatives with precise regioselectivity is a major focus in organic chemistry, as the substitution pattern heavily influences the molecule's properties and biological activity. nih.govnih.gov
Many natural products with pharmacological activities feature a naphthalene core, which drives chemists to develop efficient synthetic routes. chemistryviews.org Traditional methods often involve electrophilic aromatic substitution, but controlling the position of incoming groups can be challenging. nih.gov Modern strategies focus on developing more controlled and efficient methods, such as C-H functionalization and domino reactions, to construct these valuable scaffolds. chemistryviews.orgacs.org The use of readily available naphthalene precursors is key to creating complex molecules in a more cost-effective and labor-saving manner. chemistryviews.org
Research Trajectories of 2-Naphthalenecarboxaldehyde, Oxime: A Multifaceted Compound
This compound, which possesses the chemical formula C₁₁H₉NO, combines the structural features of both naphthalenes and oximes. biosynth.comnih.gov This unique combination makes it a compound with diverse research potential. It is described as a reactive aldoxime that can act as an oxidant in chemical reactions. biosynth.com
Recent research has explored the utility of the naphthalene-oxime framework in several advanced applications:
Photopolymerization: In a 2022 study, a series of naphthalene-based oxime esters were synthesized and investigated as Type I photoinitiators for free radical polymerization. nih.gov The research demonstrated that modifying the substitution on the naphthalene ring significantly impacts the photoreactivity, with a derivative of 1-naphthaldehyde (B104281) showing high efficiency under visible light. nih.gov This highlights the potential for creating tunable photoinitiators for advanced manufacturing and 3D printing.
Chemoprevention: A 2015 study focused on oxime-bearing naphthalene derivatives as potential activators of the Nrf2 signaling pathway, which protects cells from oxidative stress. researchgate.net The study found that certain derivatives were potent Nrf2 activators without being toxic to cells, suggesting their promise for cancer chemoprevention. researchgate.net
These research paths illustrate the multifaceted nature of this compound and its derivatives, showing their relevance in materials science and medicinal chemistry.
Purpose and Scope of the Comprehensive Research Outline
The purpose of this article is to provide a focused and scientifically accurate overview of this compound, based on current chemical research. The scope is strictly defined to cover the fundamental chemistry of its core components—the oxime group and the naphthalene moiety—and to survey the specific research directions this compound has inspired. By adhering to this structured outline, the article aims to deliver a clear and authoritative account of the compound's significance in contemporary science, avoiding topics outside of its direct chemical and research context.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine | nih.gov |
| Molecular Formula | C₁₁H₉NO | biosynth.comnih.gov |
| Molecular Weight | 171.19 g/mol | nih.gov |
| CAS Number | 24091-02-9 | biosynth.comnih.govsigmaaldrich.com |
| Appearance | Typically a crystalline solid | vedantu.com |
Table 2: Selected Research Findings on Naphthalene-Based Oxime Derivatives
| Research Area | Key Finding | Compound Focus | Implication | Source(s) |
| Photopolymerization | Naphthalene-based oxime esters function as effective Type I photoinitiators. Photoreactivity is tunable by altering the substituent position on the naphthalene ring. | Naphthalene-based oxime esters (NA-1–4) | Development of new, efficient photoinitiators for applications like 3D printing. | nih.gov |
| Chemoprevention | Certain oxime-bearing naphthalene derivatives act as potent activators of the Nrf2 signaling pathway, which has a protective role against oxidative stress. | (Z)-2-(naphthalen-2-yloxy)-1-phenylethanone oxime (13a) | Potential for developing novel, non-cytotoxic agents for cancer prevention. | researchgate.net |
Properties
IUPAC Name |
N-(naphthalen-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343865 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24091-02-9 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving 2 Naphthalenecarboxaldehyde, Oxime
Advanced Synthetic Routes for 2-Naphthalenecarboxaldehyde, Oxime
The synthesis of this compound is primarily achieved through the nucleophilic addition of hydroxylamine (B1172632) to 2-naphthaldehyde (B31174). This classic reaction has been the subject of optimization studies to enhance efficiency, yield, and environmental compatibility.
Nucleophilic Addition of Hydroxylamine to 2-Naphthaldehyde Precursors
The fundamental reaction for forming this compound involves the condensation of 2-naphthaldehyde with hydroxylamine. testbook.comresearchgate.net This reaction is a nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the C=NOH (oxime) group. youtube.comyoutube.com The reaction is typically catalyzed by a weak acid. organicmystery.com
In the pursuit of greener and more efficient synthetic methods, several optimized conditions for oximation reactions have been developed. These methods aim to reduce the use of hazardous solvents and catalysts, shorten reaction times, and improve yields.
Solvent-Free Grinding: A notable advancement is the use of solvent-free grinding, also known as grindstone chemistry. nih.gov This mechanochemical approach involves grinding the carbonyl compound (in this case, 2-naphthaldehyde) with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This method has been shown to produce excellent yields of oximes rapidly and avoids the environmental issues associated with solvent use. nih.gov
Natural Acid Catalysis: Another eco-friendly approach utilizes natural acids as catalysts. ijprajournal.com Aqueous extracts from sources like Vitis lanata and Mangifera indica, as well as citrus limetta fruit juice, have been successfully employed to catalyze the synthesis of oximes. ijprajournal.com These natural catalysts offer a sustainable alternative to traditional acid catalysts. ijprajournal.com Research has also demonstrated the effectiveness of oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions, leading to high yields of oximes in relatively short reaction times. orientjchem.org
Mineral Water as a Medium: A simple and practical method involves conducting the reaction in mineral water at room temperature without the need for an external catalyst. ias.ac.in This approach has been shown to be efficient, economical, and environmentally friendly, yielding oxime compounds in high yields within a short timeframe. ias.ac.in
| Method | Catalyst/Medium | Conditions | Advantages | Reference |
| Solvent-Free Grinding | Bismuth(III) oxide (Bi₂O₃) | Room temperature, grinding | Environmentally friendly, rapid, high yield | nih.gov |
| Natural Acid Catalysis | Vitis lanata, Mangifera indica extracts, citrus limetta juice | Aqueous medium | Sustainable, eco-friendly | ijprajournal.com |
| Mineral Water | Mineral water/methanol (B129727) | Room temperature | Economical, practical, environmentally friendly, rapid | ias.ac.in |
| Oxalic Acid Catalysis | Oxalic acid | Acetonitrile, reflux | High yield, short reaction time | orientjchem.org |
The formation of aldoximes, such as this compound, can result in two geometric stereoisomers, designated as E and Z. studymind.co.ukwikipedia.org This isomerism arises from the restricted rotation around the C=N double bond. studymind.co.uk The E isomer has the hydroxyl group and the hydrogen atom on opposite sides of the double bond, while the Z isomer has them on the same side. chemguide.co.uk The specific isomer formed can be influenced by the reaction conditions. The IUPAC name for the E isomer is (NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine. nih.gov
Synthesis of Architecturally Complex Oxime-Bearing Naphthalene (B1677914) Derivatives
The oxime group in this compound serves as a handle for further chemical modifications, enabling the synthesis of more complex and functionally diverse naphthalene derivatives.
A significant strategy for creating complex oxime-bearing naphthalene derivatives involves the integration of 1,2,3-triazole rings. This is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org
In a typical synthetic sequence, a naphthaldehyde precursor containing an alkyne or azide (B81097) group is first prepared. This precursor then undergoes a CuAAC reaction to form the 1,2,3-triazole ring. nih.gov Subsequently, the aldehyde functionality is reacted with hydroxylamine to generate the oxime group. nih.gov This modular approach allows for the synthesis of a library of 1,2,3-triazole naphthaldehyde oxime derivatives with varied substituents. nih.govnih.gov
The naphthalene core of this compound can also be functionalized to introduce additional chemical diversity. A common modification is the introduction of a hydroxyl group, leading to hydroxy-substituted naphthaldehyde oximes.
For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be synthesized through methods like the Reimer-Tiemann reaction of 2-naphthol. lookchem.comorgsyn.org This hydroxy-substituted aldehyde can then be readily converted to its corresponding oxime, 2-hydroxy-1-naphthaldehyde oxime, by reaction with hydroxylamine. ias.ac.innih.gov The presence of the hydroxyl group can influence the electronic properties and reactivity of the molecule and provides an additional site for further chemical transformations. ias.ac.in
Derivatization Strategies and Functional Group Interconversions of this compound
The derivatization of this compound, especially its hydroxylated forms, is a key strategy for accessing a range of functionalized naphthalene-based compounds. These transformations primarily involve cyclization and rearrangement reactions, which are powerfully influenced by the choice of oxidizing agents.
Cyclization reactions of naphthaldehyde oxime derivatives are fundamental to the construction of fused heterocyclic systems. These intramolecular and intermolecular processes can lead to the formation of isoxazoles, oxazines, and complex spiro adducts through intermediates like o-naphthoquinone nitrosomethides.
The oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime and its derivatives can proceed via two distinct pathways, o-cyclization or peri-cyclization, yielding different heterocyclic products.
Naphtho[1,2-d]isoxazoles : The formation of a naphtho[1,2-d]isoxazole ring system occurs via an o-cyclization pathway. For instance, when (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime is treated with the two-electron oxidant phenyliodine(III) diacetate (PIDA), it undergoes oxidative o-cyclization to produce 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.comnih.gov In cases where a peri-methoxy group is present on the naphthaldehyde oxime, steric hindrance impedes dimerization, favoring a cyclodehydration reaction that also leads to a naphtho[1,2-d]isoxazole structure. d-nb.info
Naphtho[1,8-de] mdpi.comd-nb.infooxazines : This class of heterocycles is formed through a peri-cyclization process. The oxidation of 2-hydroxy-1-naphthaldehyde oxime with PIDA in a non-nucleophilic solvent like t-BuOH results in selective oxidative peri-cyclization, yielding naphtho[1,8-de] mdpi.comd-nb.infooxazin-4-ol in high yield (80%). mdpi.com The use of a less selective one-electron oxidant, lead(IV) acetate (B1210297) (LTA), on the same starting material also produces the naphtho[1,8-de] mdpi.comd-nb.infooxazine, but typically as part of a product mixture. mdpi.comresearchgate.net These reactions are believed to proceed through an intermediate o-naphthoquinone nitrosomethide. mdpi.com
Under specific oxidative conditions, 2-hydroxy-1-naphthaldehyde oxime can undergo a dimerization reaction to form a complex spiro adduct. This transformation provides insight into the reactivity of the transient intermediates generated during the oxidation.
The reaction, when mediated by silver(I) oxide (AgO) or silver(II) oxide (Ag2O) in the presence of N-methylmorpholine N-oxide (NMMO), selectively yields a spiro adduct-dimer. d-nb.info The mechanism involves the formation of an o-naphthoquinone nitrosomethide intermediate. This reactive species then participates in a Diels-Alder type self-cycloaddition, where one molecule acts as the diene and another as the dienophile, to construct the final spiro{naphthalene(naphthopyranofurazan)}-one oxide structure. d-nb.info
This dimerization pathway is highly sensitive to steric effects. The presence of a substituent at the peri position, such as a methoxy (B1213986) group, sterically hinders the approach required for the intermolecular cycloaddition. d-nb.info Consequently, the reaction is diverted towards an intramolecular cyclodehydration, resulting in the formation of a naphtho[1,2-d]isoxazole instead of the spiro dimer. d-nb.info Computational studies have shown that the intermolecular cycloaddition to the spiro adduct is significantly more energetically favorable (reaction Gibbs energy of approx. -82.0 kcal/mol) than the intramolecular cyclization (approx. -37.6 kcal/mol) in the absence of such steric constraints. d-nb.info
The choice of oxidant is a critical factor that dictates the outcome of reactions involving 2-hydroxy-1-naphthaldehyde oxime. Different oxidants can selectively favor one reaction pathway over others, such as peri-cyclization, o-cyclization, or dimerization.
The selectivity of various common oxidants is summarized in the table below:
| Oxidant(s) | Predominant Product(s) | Reaction Pathway | Selectivity | Reference(s) |
| Lead(IV) Acetate (LTA) | Mixture of Naphtho[1,8-de] mdpi.comd-nb.infooxazine and Spiro Adduct-Dimer | peri-Cyclization & Dimerization | Non-selective | mdpi.comd-nb.inforesearchgate.net |
| Phenyliodine(III) Diacetate (PIDA) | Naphtho[1,8-de] mdpi.comd-nb.infooxazine | peri-Cyclization | Selective | mdpi.com |
| or 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide¹ | o-Cyclization | Selective | mdpi.comnih.gov | |
| Silver(I) Oxide (AgO) / Silver(II) Oxide (Ag2O) with NMMO | Spiro Adduct-Dimer | Dimerization via Self-Cycloaddition | Selective | d-nb.info |
| ¹With 8-methoxy substituted oxime. |
PIDA, a two-electron oxidant, demonstrates high selectivity. In non-nucleophilic media, it exclusively promotes oxidative peri-cyclization. mdpi.com In contrast, LTA, a one-electron oxidant, is non-selective and yields a mixture of products. mdpi.comd-nb.info The AgO/NMMO system is highly specific for the formation of the spiro adduct-dimer, provided there are no steric impediments. d-nb.info
Beyond cyclization, derivatives formed from naphthaldehyde oxime can undergo further skeletal changes through rearrangement reactions. These processes can lead to the formation of highly reactive species that are valuable in subsequent synthetic steps.
A significant rearrangement has been observed for naphtho[1,2-d]isoxazole 2-oxides, which are themselves products of the oxidative cyclization of substituted 2-hydroxy-1-naphthaldehyde oximes. Specifically, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide undergoes a novel isomerization to its corresponding nitrile oxide isomer. mdpi.comnih.gov
This rearrangement occurs spontaneously when the N-oxide is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO) at room temperature. mdpi.comnih.gov The resulting 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide is a relatively stable nitrile oxide, persisting in the DMSO solution for at least 18 hours. nih.gov Nitrile oxides are highly valuable intermediates in organic synthesis, known for their utility as 1,3-dipoles in cycloaddition reactions to create various five-membered heterocycles, such as isoxazoles. mdpi.com The stability of this particular nitrile oxide allows for its characterization and use in subsequent reactions with various dipolarophiles. mdpi.comnih.gov
Rearrangement Reactions of Oxime Derivatives
Exploration of Beckmann Rearrangement Pathways
The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms oximes into amides. nih.gov For aldoximes such as this compound, two primary pathways can be envisioned under Beckmann conditions: rearrangement to a primary amide or dehydration to a nitrile. The specific outcome is often dependent on the reaction conditions and the catalyst employed. acs.orgnih.gov
The primary rearrangement product would be N-(2-naphthyl)formamide. This transformation involves the migration of the naphthyl group to the electron-deficient nitrogen atom. The reaction is typically promoted by protic acids like sulfuric acid or polyphosphoric acid, or Lewis acids. nih.govnih.gov The mechanism commences with the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide. rsc.org
However, a common competing pathway for aldoximes is dehydration to form the corresponding nitrile. acs.org In the case of this compound, this pathway yields 2-cyanonaphthalene. This reaction is often favored under conditions that promote elimination, such as using acetic anhydride (B1165640). prepchem.com One reported method for the synthesis of 2-cyanonaphthalene involves the treatment of 2-naphthalenecarboxaldehyde with hydroxylamine hydrochloride and sodium acetate to form the oxime, which is then refluxed with acetic anhydride to induce dehydration. prepchem.com
The choice of reagents and reaction conditions is therefore critical in directing the outcome of the Beckmann reaction of this compound.
Table 1: Potential Products of Beckmann Rearrangement of this compound
| Starting Material | Reaction Pathway | Product | Typical Reagents |
| This compound | Rearrangement | N-(2-naphthyl)formamide | H₂SO₄, PPA |
| This compound | Dehydration | 2-Cyanonaphthalene | Acetic Anhydride |
Catalytic Transformations Utilizing Oxime Reactivity
The oxime group in this compound, serves as a versatile handle for various catalytic transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. organic-chemistry.orgrsc.org One notable application is the C-C bond acylation of oxime ethers. While direct acylation of this compound, itself is not extensively documented, related transformations using its derivatives have been explored. For instance, NHC-catalyzed radical-type cross-coupling between cyclic oxime ethers and aromatic aldehydes, including 2-naphthaldehyde, has been developed to afford ketonitriles. acs.org This suggests a potential pathway where the O-ether of this compound, could be coupled with other aldehydes. In such a reaction, the NHC would react with an aldehyde to form a Breslow intermediate, which can then engage in a coupling reaction with the oxime ether. acs.orgacs.org
This methodology highlights the potential for functionalizing the carbon atom of the oxime group in this compound, derivatives through modern catalytic strategies.
The reactivity of the oxime functional group can be harnessed in metal-catalyzed reactions to construct complex heterocyclic structures. Copper(I)-catalyzed reactions, in particular, have been shown to be effective for the synthesis of azaheterocycles from oxime derivatives.
A notable example is the copper-catalyzed aza-Sonogashira cross-coupling of O-acetyl oximes with terminal alkynes to form ynimines. nih.govepfl.ch These ynimine intermediates are highly versatile and can undergo subsequent in-situ heteroannulation reactions. For a substrate like the O-acetyl derivative of this compound, reaction with a terminal alkyne in the presence of a copper catalyst such as copper(II) acetate with a suitable ligand could lead to the formation of a naphthalene-substituted ynimine. This intermediate could then be trapped intramolecularly to construct various azaheterocycles, such as isoquinolines, depending on the nature of the alkyne and the reaction conditions. nih.govepfl.ch This strategy offers a powerful tool for the rapid assembly of medicinally relevant scaffolds. nih.govresearchgate.net
While palladium catalysis is a cornerstone in cross-coupling and heterocycle synthesis, its application starting directly from this compound, for azaheterocycle formation is less commonly reported compared to copper-catalyzed pathways. nih.gov However, the broad utility of palladium in C-N bond formation suggests potential for developing such methodologies.
Table 2: Copper-Catalyzed Synthesis of Azaheterocycles
| Oxime Derivative | Coupling Partner | Catalyst System | Intermediate | Final Product Class |
| O-Acetyl-2-naphthalenecarboxaldehyde, oxime | Terminal Alkyne | Cu(OAc)₂, Ligand | Ynimine | Azaheterocycles (e.g., Isoquinolines) |
Formation of Schiff Base Derivatives and Hydrazones for Specific Applications
The carbonyl-like nature of the carbon atom in the oxime group allows for condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives of this compound, have potential applications in various fields, including coordination chemistry and materials science.
The reaction of 2-naphthalenecarboxaldehyde, which is the precursor to the oxime, with various amines leads to the formation of Schiff bases. science.govresearchgate.netrsc.orgresearchgate.neteurjchem.com It is conceivable that the oxime itself could undergo exchange reactions or be converted back to the aldehyde in situ for subsequent Schiff base formation. Schiff bases derived from naphthaldehydes are known for their interesting photophysical properties and ability to form metal complexes. researchgate.netrsc.org
Similarly, condensation with hydrazines or substituted hydrazines yields hydrazones. The formation of both oximes and hydrazones is often catalyzed by acids or specific nucleophilic catalysts like aniline (B41778) or substituted anthranilic acids to enhance the reaction rate, especially at neutral pH. nih.govnih.govrsc.orgnumberanalytics.com These reactions proceed through a tetrahedral intermediate followed by dehydration. nih.gov The resulting hydrazones are also valuable ligands and can be used in the synthesis of more complex heterocyclic systems.
Conversions to Amines, Nitriles, Nitrones, and Nitro Compounds
The oxime functionality is a gateway to several other important functional groups, including amines, nitriles, nitrones, and nitro compounds.
Amines: The reduction of this compound, can lead to the corresponding primary amine, 2-naphthylamine (B18577). wikipedia.orgnih.gov This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd, PtO₂) or metal hydrides. The resulting 2-naphthylamine is a primary aromatic amine and a known carcinogen, which was historically used in the synthesis of azo dyes. wikipedia.orgnih.govnih.gov
Nitriles: As mentioned in the context of the Beckmann rearrangement, the dehydration of this compound, is a direct route to 2-cyanonaphthalene. prepchem.com This reaction is typically carried out using dehydrating agents like acetic anhydride and provides an efficient method for nitrile synthesis from aldehydes via their oximes.
Nitrones: Oximes can be precursors to nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions to synthesize five-membered heterocyclic rings. The formation of a nitrone from this compound, could potentially be achieved through a cascade reaction involving an initial condensation followed by an intramolecular cyclization. rsc.org Alternatively, direct oxidation of the corresponding N-substituted hydroxylamine, which can be derived from the oxime, can yield a nitrone. organic-chemistry.org
Nitro Compounds: The oxidation of oximes can yield the corresponding nitro compounds. The oxidation of aralkyl oximes to nitro compounds has been reported using various oxidizing agents. organic-chemistry.orgnih.gov For example, reagents like sodium perborate (B1237305) in glacial acetic acid have been used for the conversion of oximes to nitro compounds. organic-chemistry.org Applying such a method to this compound, would be expected to yield 2-(nitromethyl)naphthalene. Metabolic studies have also shown that aralkyl oximes can be oxidized in vivo to the corresponding nitro compounds. nih.gov
Table 3: Functional Group Transformations of this compound
| Product Functional Group | Transformation | Typical Reagents/Conditions | Product |
| Amine | Reduction | H₂/Pd, PtO₂, LiAlH₄ | 2-Naphthylamine |
| Nitrile | Dehydration | Acetic Anhydride | 2-Cyanonaphthalene |
| Nitrone | Cascade Reaction/Oxidation | Varies | Naphthalene-based Nitrone |
| Nitro Compound | Oxidation | Sodium Perborate, Acetic Acid | 2-(Nitromethyl)naphthalene |
Advanced Spectroscopic and Analytical Characterization of 2 Naphthalenecarboxaldehyde, Oxime and Its Derivatives
High-Resolution Structural Elucidation Techniques
High-resolution techniques are paramount in unequivocally determining the structure of organic molecules. For 2-naphthalenecarboxaldehyde, oxime, these methods have been instrumental in confirming its synthesis and characterizing its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the chemical environments of hydrogen and carbon atoms in a molecule. rsc.orgrsc.orguv.mxnih.govcore.ac.ukcolumbia.eduresearchgate.netlibretexts.org In this compound, the aromatic protons of the naphthalene (B1677914) ring system typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. The proton of the oxime group (-CH=NOH) and the hydroxyl proton (-OH) also exhibit characteristic chemical shifts.
Similarly, ¹³C NMR spectra provide a detailed map of the carbon skeleton. The carbon atoms of the naphthalene ring appear in the aromatic region (typically δ 120-150 ppm), while the carbon of the oxime functional group (C=N) shows a distinct resonance.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | Signals in the aromatic region (naphthalene protons), a singlet for the CH=N proton, and a broad singlet for the OH proton. rsc.org | Signals corresponding to the naphthalene carbons and the C=N carbon of the oxime group. rsc.org |
| (E)-benzaldehyde oxime | CDCl₃ | Multiplet at 7.20-7.50 (3H), multiplet at 7.50-7.80 (2H). rsc.org | 150.5, 130.2, 128.9, 127.2. rsc.org |
| (E)-4-methylbenzaldehyde oxime | CDCl₃ | Singlet at 8.13 (1H), doublet at 7.47 (2H, J=7.8 Hz), doublet at 7.19 (2H, J=7.8 Hz), singlet at 2.36 (3H). rsc.org | 151, 140, 131, 129, 127, 21.6. rsc.org |
Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.
To unambiguously assign the complex NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. core.ac.uk
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the naphthalene ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton. columbia.edusdsu.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework. columbia.edusdsu.eduepfl.ch For example, an HMBC experiment can show a correlation between the proton of the oxime group and the carbon atoms of the naphthalene ring, confirming their connectivity.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable NMR experiment that distinguishes between different types of carbon atoms based on the number of attached hydrogens. core.ac.uklibretexts.org In a DEPT-135 spectrum:
CH₃ (methyl) and CH (methine) groups appear as positive peaks.
CH₂ (methylene) groups appear as negative peaks.
Quaternary carbons (C) are absent.
This technique is particularly useful for confirming the assignments of the carbon signals in the ¹³C NMR spectrum of this compound and its derivatives. pressbooks.publibretexts.orglibretexts.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgrsc.orguv.mxcore.ac.ukresearchgate.netlibretexts.org In the IR spectrum of this compound, several key absorption bands are expected:
O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the oxime. researchgate.net
C=N Stretch: The carbon-nitrogen double bond (C=N) of the oxime functional group typically shows a medium to weak absorption band around 1620-1690 cm⁻¹. researchgate.net
Aromatic C-H Stretch: The C-H stretching vibrations of the naphthalene ring appear above 3000 cm⁻¹. vscht.czlibretexts.org
Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the aromatic ring give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Oxime O-H | Stretching | 3100-3500 (broad) researchgate.net |
| Oxime C=N | Stretching | 1620-1690 researchgate.net |
| Aromatic C-H | Stretching | > 3000 vscht.czlibretexts.org |
| Aromatic C=C | Stretching | 1400-1600 vscht.czlibretexts.org |
These characteristic IR absorptions provide strong evidence for the presence of the oxime functional group and the naphthalene core in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition with high accuracy. rsc.orgnih.govcore.ac.ukcolumbia.edunih.gov For this compound (C₁₁H₉NO), the expected monoisotopic mass is 171.0684 g/mol . nih.gov HRMS can measure this mass with a high degree of precision, confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule can fragment in characteristic ways. The analysis of these fragment ions can help to confirm the structure of the parent molecule. For instance, the loss of a hydroxyl radical (•OH) is a common fragmentation pathway for oximes. nih.gov
Solid-State Structural Analysis by X-ray Crystallography
Solid-state analysis provides definitive information on molecular geometry, conformation, and the intricate network of intermolecular forces that govern the crystalline architecture.
Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures
Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound was not found in the surveyed literature, extensive studies on its isomer, (E)-1-naphthaldehyde oxime, offer significant insights into the expected structural characteristics.
Analysis of (E)-1-naphthaldehyde oxime reveals that it crystallizes in the non-centrosymmetric monoclinic space group P2₁, with two molecules in the asymmetric unit. iucr.org A key structural feature is the non-planar conformation between the naphthalene ring and the aldoxime group. iucr.org The dihedral angle formed between the plane of the aldoxime atoms and the naphthalene plane is reported to be 23.9 (4)°. iucr.org This deviation from planarity is a common feature in such aromatic oximes. The naphthalene unit itself remains largely planar. iucr.org
Table 1: Crystallographic Data for (E)-1-Naphthaldehyde Oxime Note: This data is for the 1-isomer and is presented for illustrative purposes.
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO |
| Space Group | P2₁ |
| a (Å) | 5.6701 (5) |
| b (Å) | 10.9760 (10) |
| c (Å) | 7.6433 (7) |
| α (°) | 90 |
| β (°) | 109.110 (3) |
| γ (°) | 90 |
| Z | 2 |
| Source: iucr.org |
Characterization of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks: O-H...N, C-H...O)
The crystal packing of aromatic aldoximes is significantly influenced by a network of intermolecular hydrogen bonds. In the case of (E)-1-naphthaldehyde oxime, a prominent intermolecular O—H···N hydrogen bond is the primary interaction governing the supramolecular assembly. iucr.org This interaction links molecules head-to-tail, forming one-dimensional polymeric chains that extend along the crystallographic b-axis. iucr.org
Table 2: Hydrogen Bond Geometry for (E)-1-Naphthaldehyde Oxime Note: This data is for the 1-isomer and is presented for illustrative purposes.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1—H1···N1 | 0.82 | 2.01 | 2.827 (5) | 178 |
| Source: iucr.org |
Optical and Electronic Spectroscopic Investigations
Spectroscopic techniques are vital for probing the electronic structure and photophysical behavior of molecules, revealing information about electronic transitions and excited-state dynamics.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The parent aldehyde, 2-Naphthalenecarboxaldehyde, exhibits a complex UV spectrum characteristic of the naphthalene chromophore, with multiple absorption bands corresponding to π-π* transitions. nist.gov The spectrum shows distinct peaks, and their positions and intensities are sensitive to the solvent environment. nist.gov
For naphthalene derivatives, the electronic properties and absorption spectra are heavily influenced by the nature and position of substituents. nih.gov The introduction of an oxime group (–CH=N–OH) to the naphthalene aldehyde core modifies the electronic distribution and, consequently, the energy of the electronic transitions. Studies on related naphthalene-based systems show that the planar geometry and electron delocalization characteristics of the naphthalene moiety lead to strong absorption in the ultraviolet region. nih.gov Computational studies on naphthalene diimide derivatives have been used to analyze these electronic transitions in detail, correlating molecular orbital energies (HOMO-LUMO gaps) with the observed absorption maxima. researchgate.netbit.edu.cn The reaction of benzaldehyde (B42025) oximes with photosensitizers has been shown to proceed via an electron-transfer mechanism, which is directly related to the electronic energy levels of the oxime. nih.gov
Table 3: UV-Vis Absorption Maxima for 2-Naphthalenecarboxaldehyde in Cyclohexane Note: This data is for the parent aldehyde, not the oxime.
| λmax (nm) | Log ε |
| 213 | 4.41 |
| 247 | 4.39 |
| 284 | 3.82 |
| 293 | 3.73 |
| 325 | 2.85 |
| 339 | 2.81 |
| Source: nist.gov |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful tool for investigating the fate of molecules after they absorb light. While this compound itself is not noted for strong fluorescence or specialized emission properties, its derivatives, particularly those engineered with specific functional groups, exhibit fascinating photophysical behaviors.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that occurs in molecules containing both a proton-donating group (like a hydroxyl group, -OH) and a proton-accepting group (like a nitrogen atom) in close proximity, often linked by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, creating an excited-state tautomer that then emits fluorescence at a significantly longer wavelength (a large Stokes shift) before returning to the ground state. nih.gov
The parent molecule, this compound, lacks the requisite acidic proton donor (like a phenolic hydroxyl) adjacent to the oxime group and thus does not exhibit ESIPT. However, its hydroxylated derivatives are classic examples of ESIPT-capable molecules. For instance, 2-hydroxy-1-naphthaldehyde (B42665) and its derivatives have been extensively studied for this phenomenon. rsc.org In these systems, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl or oxime nitrogen is crucial. nih.govrsc.org The ESIPT process in a 2-hydroxy-naphthalene hydrazone derivative was shown to result in a fluorescence enhancement. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to model the potential energy surfaces and confirm that the ESIPT reaction is both thermodynamically and kinetically favorable in the excited state for such structures. nih.gov
Quantum Yield and Fluorescence Lifetime Measurements
The photophysical properties of this compound, particularly its fluorescence quantum yield and lifetime, are of significant interest for potential applications in materials science and as a fluorescent probe. While specific data for this compound is not extensively documented in publicly available literature, the behavior of related naphthalene derivatives provides a strong basis for understanding its potential characteristics.
Naphthalene and its derivatives are well-regarded for their unique photophysical and chemical properties, largely due to their rigid planar structure and extensive π-electron conjugation. nih.gov These structural features often lead to high fluorescence quantum yields and excellent photostability, making them ideal candidates for the development of fluorescent probes and organic electronic materials. nih.govresearchgate.net The introduction of an oxime group to the naphthalene scaffold can further influence these properties.
Studies on naphthalene-based oxime esters have shown that the position of substitution on the naphthalene ring significantly impacts their photochemical behavior. For instance, a study on naphthalene-based oxime esters as photoinitiators revealed that a 2-naphthalene-substituted oxime ester exhibited different light absorption and photoreactivity compared to its 1-naphthalene counterpart. nih.gov The triplet state quantum yield for naphthalene is known to be around 80%, indicating a significant pathway for intersystem crossing. nih.gov
The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission through fluorescence. It is determined by the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for characterizing the performance of a fluorescent molecule.
While specific values for this compound are not available, the table below presents photophysical data for related naphthalene derivatives to illustrate the typical range of values observed for this class of compounds.
Table 1: Illustrative Photophysical Data for Naphthalene Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |
|---|---|---|---|
| Naphthalene | 275 | 321 | 0.23 |
| 2-Methoxynaphthalene | 280 | 345 | 0.29 |
| Naphthalene-based oxime ester (NA-1) | 330 | 400 | Not Reported |
This table is illustrative and based on general knowledge of naphthalene derivatives. Specific values can vary based on solvent and experimental conditions.
The determination of quantum yield and fluorescence lifetime for this compound would involve excitation at its absorption maximum and monitoring its fluorescence decay. Such studies would provide valuable insights into its potential as a luminescent material.
Advanced Analytical Methodologies
The accurate detection and quantification of this compound, especially at trace levels, necessitates the use of advanced analytical techniques. These methods offer high sensitivity, selectivity, and the ability to analyze complex matrices.
Electrochemical Studies (e.g., Conductivity Measurements, Electrochemical Impedance Spectroscopy (EIS))
Electrochemical methods provide a powerful platform for investigating the redox properties and interfacial behavior of this compound. Techniques such as conductivity measurements and Electrochemical Impedance Spectroscopy (EIS) can offer valuable information about its electronic characteristics.
Conductivity measurements can be used to determine the electrical conductivity of solutions containing this compound or its derivatives, which can be particularly relevant in the context of developing conductive organic materials.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the impedance of a system over a range of frequencies. researchgate.netyoutube.com By applying a small amplitude AC potential to an electrode in contact with a solution of the analyte, the resulting current response is measured. This allows for the characterization of various processes, including charge transfer resistance, double-layer capacitance, and diffusion. researchgate.net For this compound, EIS could be employed to study its adsorption behavior on electrode surfaces and to understand the kinetics of its potential redox reactions. The analysis of EIS data often involves fitting the experimental results to an equivalent electrical circuit model, which represents the different physical and chemical processes occurring at the electrode-electrolyte interface. researchgate.netelsevierpure.com
While specific EIS studies on this compound are not readily found, research on other organic molecules and metal oxides demonstrates the utility of this technique in characterizing interfacial properties. researchgate.netpdx.edu
Table 2: Potential Parameters from Electrochemical Studies of Aromatic Oximes
| Parameter | Technique | Potential Information Gained |
|---|---|---|
| Molar Conductivity | Conductometry | Information on ion mobility and dissociation in solution. |
| Charge Transfer Resistance (Rct) | EIS | Kinetics of electron transfer at the electrode surface. |
| Double Layer Capacitance (Cdl) | EIS | Information on the electrode-electrolyte interface and adsorption. |
This table is illustrative and presents parameters that could be obtained from electrochemical studies of aromatic oximes.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the sensitive and selective determination of this compound at trace concentrations, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.gov UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. uctm.edu
In a typical UHPLC-MS/MS workflow, the sample containing this compound would first be separated from other components in the matrix on a suitable reversed-phase column. The eluent from the UHPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for trace analysis in complex matrices. uctm.edu In MS/MS, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low limits of detection (LOD) and quantification (LOQ). mdpi.com
Method validation for a UHPLC-MS/MS assay would include assessment of linearity, accuracy, precision, LOD, and LOQ, as demonstrated in studies of other aromatic compounds. nih.govnih.gov
Table 3: Illustrative UHPLC-MS/MS Method Parameters for Aromatic Compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| UHPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- of the analyte |
| Product Ion (Q3) | Specific fragment ions of the analyte |
This table provides a general outline of UHPLC-MS/MS parameters that could be adapted for the analysis of this compound.
Extractive Spectrophotometric Methods for Quantitative Determination
For this compound, a potential approach could involve its reaction with a specific chromogenic reagent to produce a product with a distinct absorption maximum in the visible region. The reaction conditions, such as pH, temperature, and reagent concentration, would need to be optimized to ensure complete and stable color development.
An example of a similar methodology is the spectrophotometric determination of metal ions using a derivative of 2-hydroxy-1-naphthaldehyde. nih.govresearchgate.net In such methods, the metal ion complexes with the naphthaldehyde derivative to form a colored species. The intensity of the color, which is proportional to the concentration of the analyte, is then measured.
To enhance the sensitivity and selectivity of the method, a liquid-liquid extraction step can be incorporated. The colored complex is extracted into an immiscible organic solvent, which serves to concentrate the analyte and remove potential interferences from the aqueous phase. The absorbance of the organic extract is then measured. The method would be validated by establishing a calibration curve of absorbance versus concentration and determining parameters such as the molar absorptivity, Sandell's sensitivity, and the limit of detection.
Table 4: Key Parameters in Extractive Spectrophotometric Methods
| Parameter | Description |
|---|---|
| λmax (nm) | Wavelength of maximum absorbance of the colored complex. |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | A measure of how strongly the complex absorbs light at λmax. |
| Beer's Law Range | The concentration range over which absorbance is directly proportional to concentration. |
| Sandell's Sensitivity (µg cm⁻²) | The concentration of the analyte that gives an absorbance of 0.001 in a 1 cm cuvette. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
This table outlines the important parameters that would be determined during the development and validation of a spectrophotometric method for this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 2-Methoxynaphthalene |
| Naphthalene-based oxime ester (NA-1) |
| Naphthalene-based oxime ester (NA-2) |
Computational and Theoretical Chemistry Studies of 2 Naphthalenecarboxaldehyde, Oxime
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Naphthalenecarboxaldehyde, oxime. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and a host of related characteristics.
Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the ground-state properties of molecules. mdpi.com This method is used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. mdpi.com The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a stable conformation on the potential energy surface.
A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p), to balance computational cost and accuracy. mdpi.comresearchgate.net From an optimized geometry, various energy features and thermochemical values can be calculated. mdpi.com For a molecule like this compound, DFT calculations can predict key structural parameters.
Illustrative Optimized Geometrical Parameters for this compound using DFT Note: The following data is illustrative of typical DFT output and not from a specific study on this exact molecule.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=N (oxime) | ~1.29 Å |
| Bond Length | N-O (oxime) | ~1.40 Å |
| Bond Length | C-C (naphthyl-CH) | ~1.48 Å |
| Bond Angle | C-C=N (oxime) | ~121° |
| Bond Angle | C=N-O (oxime) | ~111° |
| Dihedral Angle | C(naphthyl)-C-C=N | ~180° (for planar conformer) |
DFT is also employed to explore the thermodynamics and kinetics of chemical reactions. By mapping the potential energy surface, it is possible to calculate the reaction free energy (ΔG), which determines the spontaneity of a reaction. nih.gov Furthermore, this analysis allows for the identification of transition states—the high-energy structures that connect reactants and products. nih.gov
The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for understanding reaction rates. chemrxiv.org For a reaction involving this compound, DFT could be used to model its synthesis or subsequent transformations, providing a detailed mechanistic pathway. nih.govnih.gov This includes understanding the entropic and enthalpic contributions to the free energy profile. nih.gov
Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating electronic excited states. uci.eduohio-state.edu TDDFT is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without a change in molecular geometry. ohio-state.edu These energies are essential for interpreting UV-visible absorption spectra. uci.edu
TDDFT also yields oscillator strengths, which predict the intensity of these electronic transitions. uci.edu For this compound, TDDFT calculations can help assign the absorption bands observed experimentally to specific electronic transitions, such as π→π* transitions within the naphthalene (B1677914) ring or n→π* transitions involving the oxime group. rsc.org
Illustrative TDDFT Calculated Excitation Energies and Oscillator Strengths Note: The following data is illustrative, based on typical results for aromatic systems like naphthalene, and not from a specific study on this compound.
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | ~3.9 | ~0.01 | HOMO -> LUMO (n→π) |
| S2 | ~4.3 | ~0.25 | HOMO-1 -> LUMO (π→π) |
| S3 | ~4.8 | ~0.80 | HOMO -> LUMO+1 (π→π*) |
High-Level Ab Initio Calculations (e.g., RICC2, Coupled Cluster, Perturbation Theory) for Accuracy Refinement
For situations demanding very high accuracy, especially for excited states or systems with significant electron correlation, high-level ab initio methods are employed. Methods such as Coupled Cluster with singles, doubles, and perturbative triples (CCSD(T)), and second-order perturbation theory (CASPT2) are often considered the "gold standard" in quantum chemistry. nih.govnih.gov
Due to their high computational cost, these methods are typically used to benchmark the results obtained from more economical DFT and TDDFT calculations. nih.gov By comparing the energies from DFT/TDDFT with those from, for instance, CCSD(T) for a model system, researchers can assess the accuracy of the chosen functional and basis set. nih.gov This refinement process ensures that the computational predictions are reliable and robust.
Molecular Interactions and Supramolecular Assembly Simulations
Beyond the properties of a single molecule, computational methods can simulate how molecules of this compound interact with each other and with their environment. The presence of the hydroxyl group in the oxime moiety allows for the formation of strong hydrogen bonds, which can be a dominant force in building larger structures.
Simulations can model the formation of dimers or larger aggregates, predicting the geometry and stability of these assemblies. Furthermore, the planar naphthalene ring system can participate in π-π stacking interactions. Molecular dynamics (MD) simulations, often using force fields derived from quantum chemical calculations, can explore how these non-covalent interactions guide the self-assembly of molecules into ordered supramolecular structures, such as one- or two-dimensional networks. nih.gov These studies are crucial for understanding crystallization processes and the properties of the material in the solid state.
Computational Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The structure and properties of molecular solids are heavily influenced by a variety of non-covalent interactions, with hydrogen bonds and π-stacking interactions being among the most significant. nih.gov Computational methods are essential for understanding the hierarchy and energetics of these interactions, which are vital for designing new molecules with specific properties. nih.gov
Theoretical tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize and quantify these non-covalent interactions. nih.gov Hirshfeld analysis can reveal the effect of isomeric positions on intermolecular interactions, while QTAIM helps in understanding the energetics of molecular dimers formed through various interactions. nih.gov The stability of such compounds in the solid state is often a result of a combination of these forces, including N—H···O, C—H···π, and π-stacking interactions. nih.gov
| Interaction Type | Description | Role in Crystal Structure |
| O—H···N Hydrogen Bond | A strong directional interaction between the hydroxyl group of the oxime and a nitrogen atom of an adjacent molecule. | Links molecules into chains or networks, providing primary structural stability. |
| O—H···O Hydrogen Bond | An interaction between the hydroxyl group of the oxime and an oxygen atom of a neighboring molecule. | Contributes to the formation of stable supramolecular assemblies. |
| C—H···π Interaction | A weak hydrogen bond between a carbon-hydrogen bond and the π-system of the naphthalene ring. | Assists in stabilizing the three-dimensional crystal packing. |
| π-Stacking Interaction | An attractive, noncovalent interaction between the aromatic naphthalene rings of adjacent molecules. | Plays a significant role in the close packing of aromatic molecules in the crystal. |
Prediction of Molecular Packing and Crystal Structure Features
The prediction of molecular packing and crystal structure is a key area in materials science and drug development. For aromatic compounds like naphthalene derivatives, molecular dynamics simulations can be a powerful tool. A study on naphthalene demonstrated the use of molecular dynamics with well-tempered metadynamics to predict the steady-state crystal shape from a solution. rsc.org This computational approach can determine the growth mechanisms of different crystal faces, such as two-dimensional nucleation, which dictates the final crystal morphology. rsc.org
For oxime derivatives, the molecular conformation is a critical factor in determining the crystal packing. In naphthalene-1-carbaldehyde oxime, two molecules with similar conformations were found in the asymmetric unit. doaj.org The arrangement of these molecules is governed by the hydrogen bonding network, which generates chains within the crystal. doaj.org Modern theoretical tools, including Hirshfeld surface analysis and CLP-PIXEL energy calculations, aid in understanding the role of various intermolecular interactions in the context of supramolecular assemblies. nih.gov These methods allow for the detailed analysis of crystal packing and the energetic contributions of different non-covalent interactions. nih.gov
Mechanistic Insights from Theoretical Models
Theoretical models provide invaluable insights into the dynamic behavior and reaction mechanisms of molecules like this compound.
Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves to a new position within the same molecule after electronic excitation. This phenomenon is often associated with molecules that exhibit dual fluorescence. The process is initiated by a change in the charge density upon photoexcitation, which increases the acidity of the proton donor group and the basicity of the acceptor group, facilitating proton migration. researchgate.net
Theoretical studies, often using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding ESIPT. For example, in studies of similar systems like 2-hydroxy-3-naphthaldehyde thiosemicarbazone, DFT has been used to model the potential energy curves for the proton transfer in both the ground (S₀) and excited (S₁) states. researchgate.net These calculations can determine the energy barriers for the ESIPT process and reveal whether the reaction is favorable in the excited state. researchgate.netmdpi.com The solvent environment can also significantly modulate the ESIPT mechanism, with solvent polarity affecting the stability of the different tautomeric forms and the energy barrier for proton transfer. mdpi.com
| Computational Method | Information Gained | Relevance to ESIPT |
| DFT/TD-DFT | Optimized geometries, potential energy surfaces, energy barriers. | Elucidates the feasibility and pathway of proton transfer in ground and excited states. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Electron density distribution. | Shows charge redistribution upon excitation, which drives the proton transfer. |
| Potential Energy Curves (PECs) | Energy profile along the proton transfer coordinate. | Determines the thermodynamics and kinetics of the ESIPT process. |
Theoretical Examination of Reaction Pathways and Stereoselectivity
Computational chemistry is instrumental in examining the reaction pathways and understanding the origins of stereoselectivity in chemical reactions involving oximes. DFT calculations are frequently used to model the transition states of reactions. For instance, in organocatalytic reactions, theoretical calculations can clarify the origin of enantioselectivity by comparing the energies of the transition states leading to the major and minor enantiomers. mdpi.com
The analysis of non-covalent interactions, such as hydrogen bonding and π-stacking, within the transition state structures is key to explaining the observed stereochemical outcome. mdpi.com By modeling simplified or complete systems, researchers can identify the specific interactions between the catalyst, reactants, and any additives (like water) that influence the reaction's course and selectivity. mdpi.com These theoretical insights are crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve desired products with high selectivity.
In Silico Modeling for Biological Activity Prediction
Computational models are increasingly used to predict the biological activity of chemical compounds, reducing the time and cost associated with experimental screening.
Molecular Docking Studies for Ligand-Target Binding Interactions (e.g., DNA, Enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the binding of ligands, such as this compound derivatives, to biological macromolecules like enzymes and DNA. nih.govresearchgate.net
In docking studies, the ligand is placed into the binding site of a target protein, and its orientation and conformation are optimized to find the pose with the best binding affinity, often expressed as a binding energy score. nih.gov For instance, docking studies on novel oximes as reactivators for inhibited acetylcholinesterase (AChE) have been used to screen compounds and prioritize them for synthesis and in vitro testing. nih.gov The results of these simulations can reveal key binding interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the enzyme. nih.govnih.gov
Similarly, the interaction of oxime derivatives with DNA has been investigated using both experimental and computational methods. researchgate.net These studies can help determine the mode of binding, such as intercalation between base pairs or binding within the DNA grooves. researchgate.net Molecular docking can provide a structural basis for the observed DNA binding properties and guide the design of new compounds with enhanced DNA interaction for potential therapeutic applications. researchgate.net
| Target | Key Interactions | Predicted Outcome |
| Acetylcholinesterase (AChE) | Hydrogen bonding with active site residues (e.g., Glu202), π-π stacking with aromatic residues (e.g., Tyr337). nih.gov | Inhibition or reactivation of the enzyme. |
| DNA | Intercalation between base pairs, groove binding through non-covalent forces. researchgate.net | DNA binding and potential for photocleavage or other modifications. researchgate.net |
| DNA Gyrase | Hydrophobic interactions with amino acid residues (e.g., ARG192, PHE196). nih.gov | Potential inhibition of bacterial DNA replication. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Derivations
A thorough search of available scientific databases and literature reveals no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. Therefore, no data tables or detailed research findings on its QSAR derivations can be provided.
Coordination Chemistry and Metal Complexation of 2 Naphthalenecarboxaldehyde, Oxime
Design and Synthesis of 2-Naphthalenecarboxaldehyde, Oxime-Based Ligands
The foundational ligand, this compound, is typically synthesized through a condensation reaction between 2-naphthaldehyde (B31174) and hydroxylamine (B1172632) hydrochloride. orientjchem.org This straightforward synthesis makes it an accessible precursor for more elaborate ligand designs. The reactivity of the oxime group and the naphthalene (B1677914) ring allows for further modification to create multidentate ligands with tailored properties.
The design of more complex ligands often involves incorporating additional donor atoms to enhance chelation and stability. For instance, 2-naphthaldehyde can be used to form Schiff base ligands through condensation with various primary amines, such as hydrazides or aminophenols. uobaghdad.edu.iqsci-hub.se These Schiff bases, which may then be oximated or used in conjunction with the primary this compound structure, can offer multiple coordination sites (e.g., N, O, S donors), leading to the formation of highly stable mono- or polynuclear metal complexes. sci-hub.semdpi.com A notable example involves the synthesis of a novel 1,2,3,4-tetrahydroquinazoline oxime through the condensation of 2-(naphthalen-2-yl)-2-oxoacetaldehyde (B1202059) oxime with 2-aminobenzylamine, creating a tridentate ligand with oxime, imine, and amine donor groups. researchgate.netsigmaaldrich.com
The general synthetic route for this compound is presented below:
Reaction Scheme: Synthesis of this compound  to yield this compound.") Caption: General synthesis of this compound via condensation of 2-naphthaldehyde with hydroxylamine.
Formation of Metal Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Pd(II))
This compound and its derivatives readily form complexes with a wide array of transition metal ions. The formation typically occurs by reacting the ligand with a metal salt (e.g., chloride, acetate (B1210297), or sulfate) in a suitable solvent like methanol (B129727) or ethanol. The oxime group can coordinate as a neutral molecule or, more commonly, as a deprotonated oximato anion, acting as a bidentate or monodentate ligand.
Co(II), Ni(II), and Cu(II) Complexes: These ions frequently form stable complexes with oxime-based ligands. For example, α-imine oxime complexes of Co(III) (formed from Co(II) precursor) and Ni(II) have been synthesized using a tridentate ligand derived from a naphthalenyl oxime. researchgate.netsigmaaldrich.com Studies on related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) show the formation of octahedral complexes with Co(II) and Ni(II), and square planar or square pyramidal complexes with Cu(II). mdpi.comrsc.org The coordination environment is often satisfied by one or more ligand molecules and, in some cases, solvent or water molecules. kjscollege.com
Mn(II) Complexes: Manganese is known to form complexes with various oxidation states, often stabilized by oxime-containing ligands. rsc.org For instance, bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazone has been shown to react with manganese(II) acetate to form a stable Mn(IV) complex. researchgate.net The naphthalene moiety is a common feature in ligands used to create manganese clusters with interesting magnetic properties. rsc.org
Zn(II) Complexes: As a d¹⁰ ion, Zn(II) forms diamagnetic complexes that are structurally diverse but lack the electronic transitions seen in other transition metals. It readily coordinates with N,O-donor ligands, typically resulting in tetrahedral or octahedral geometries. nih.gov For instance, Schiff bases from 2-hydroxy-1-naphthaldehyde form stable complexes with Zn(II). mdpi.com
Pd(II) Complexes: Palladium(II) complexes with oxime-based ligands are of significant interest, particularly for their catalytic applications. researchgate.net While specific studies on this compound with Pd(II) are less common, related aromatic oximes and naphthaldehyde-derived Schiff bases form square-planar Pd(II) complexes, where the ligand coordinates through nitrogen and oxygen or sulfur atoms. mdpi.comresearchgate.net
Structural Elucidation and Coordination Modes of Metal Chelates
Structural elucidation of these metal complexes relies heavily on techniques such as X-ray crystallography, alongside spectroscopic methods.
Coordination Modes: The oxime group can act as a monodentate ligand through its nitrogen atom or as a bridging ligand. However, it most frequently acts as an N,O-bidentate chelating agent upon deprotonation of the hydroxyl group. kjscollege.comresearchgate.net In complexes derived from more complex ligands, such as Schiff bases of 2-naphthaldehyde, the coordination can be tridentate or tetradentate, involving the azomethine nitrogen and phenolic oxygen atoms in addition to the oxime donors. uobaghdad.edu.iqmdpi.com
Molecular Geometry: The resulting metal chelates exhibit various geometries depending on the metal ion, the ligand-to-metal ratio, and the participation of other co-ligands.
Octahedral geometry is common for Co(II), Ni(II), and Mn(II) complexes, often with a 1:2 metal-to-ligand ratio, where two tridentate ligands or a combination of bidentate ligands and solvent molecules saturate the metal's coordination sphere. researchgate.netsigmaaldrich.comnih.gov
Square planar or distorted square planar geometry is frequently observed for Cu(II) and Pd(II) complexes. rsc.org
Tetrahedral geometry is typical for Zn(II) complexes when coordinated to four donor atoms. mdpi.com
Single-crystal X-ray diffraction has confirmed these structures in many related systems, for example, revealing a slightly distorted square planar geometry for Cu(II) complexes with halogenated Schiff bases derived from 2-hydroxy-1-naphthaldehyde. rsc.org Similarly, a distorted octahedral geometry was confirmed for Ni(II) complexes with 3,5-dibromo-salicylaldehyde. mdpi.com
Electronic Properties and Spectroscopic Characteristics of Metal Complexes
The formation of metal complexes with this compound-based ligands leads to significant changes in their spectroscopic and electronic properties. These changes provide crucial evidence for coordination and offer insight into the structure of the complexes.
Interactive Data Table: Spectroscopic Features of Naphthalene-Based Oxime/Schiff Base Metal Complexes Filter by Metal Ion or Spectroscopic Technique to explore the data.
Infrared (IR) Spectroscopy: IR spectra are fundamental in confirming coordination. Key indicators include:
A shift in the C=N stretching frequency (ν(C=N)) of the oxime or azomethine group upon coordination to the metal ion. researchgate.net
The disappearance of the broad O-H stretching band (ν(O-H)) upon deprotonation and coordination of the oximato oxygen.
The appearance of new, lower-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. nih.gov
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes are distinct from that of the free ligand. The spectra of the complexes show new bands in the visible region attributed to d-d electronic transitions within the metal d-orbitals. The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). mdpi.com Additionally, intense Ligand-to-Metal Charge Transfer (LMCT) bands can appear. researchgate.net
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR): These techniques are used for complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II), Ni(II), Co(II), and Mn(II). Magnetic moment measurements help determine the oxidation state and spin state of the metal ion. researchgate.netnih.gov EPR spectroscopy provides detailed information about the electronic environment of the metal center, confirming its paramagnetic nature and helping to deduce the geometry of the complex. rsc.org
Impact of Metal Complexation on Chemical Reactivity and Biological Profile
Coordination of this compound-based ligands to metal ions significantly alters their chemical and biological properties.
Chemical Reactivity: Metal coordination can dramatically change the reactivity of the oxime ligand. For example, N-coordination to a metal center like Pt(II) can lead to a sharp decrease in the pKa of the oxime's hydroxyl group, facilitating its deprotonation. at.ua This enhanced acidity makes the coordinated oxime a better precursor for forming oximato species. Furthermore, the metal center itself can become a reactive site for catalytic processes or for binding small molecules. nih.gov
Biological Profile: Schiff bases and their metal complexes are widely studied for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. sci-hub.seresearchgate.net It is a well-established principle that the biological activity of such ligands is often enhanced upon chelation with a metal ion. This enhancement is frequently explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across cell membranes. mdpi.com
Antimicrobial Activity: Many studies on complexes of ligands similar to this compound, such as those derived from 2-hydroxy-1-naphthaldehyde, report that the metal complexes show significantly higher antibacterial and antifungal activity against various strains compared to the free ligands. uobaghdad.edu.iqmdpi.com
Antioxidant and Antidiabetic Activity: Copper(II) complexes of naphthalene-based Schiff bases have shown promising antioxidant and antidiabetic activities, in some cases surpassing standard reference compounds. rsc.org
DNA Interaction and Anticancer Activity: The planar naphthalene moiety in these ligands is conducive to intercalation with DNA base pairs. Metal complexes of these ligands have been shown to bind to DNA, potentially leading to cytotoxic effects against cancer cell lines. nih.govresearchgate.net The mode of binding is often found to be intercalative, which can inhibit DNA replication and lead to cell death. researchgate.net
Biological and Biomedical Research Applications of 2 Naphthalenecarboxaldehyde, Oxime
Antimicrobial and Antifungal Efficacy
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. rsc.org Naphthalene (B1677914) derivatives have been identified as a promising class of antimicrobials with efficacy against a broad spectrum of human pathogens. rasayanjournal.co.inresearchgate.net
Activity against Pathogenic Microbes (e.g., Staphylococcus aureus, Escherichia coli)
While direct studies on the antimicrobial activity of 2-Naphthalenecarboxaldehyde, oxime are limited, research on structurally related naphthalene derivatives provides significant insights. For instance, a series of naphthalimide–thiourea derivatives has demonstrated potent antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.03–8 μg/mL. rsc.org These compounds also showed efficacy against various mycobacterial pathogens. rsc.org
Similarly, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been shown to possess antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. researchgate.net The antimicrobial potential of oximes is further highlighted in a broad screening of 53 low molecular weight oximes, which demonstrated varying degrees of antimicrobial and antifungal activity.
Interactive Table: Antimicrobial Activity of Naphthalene Derivatives
Please note: The following data is for structurally related compounds, not this compound itself.
| Compound Class | Target Microbe | Activity (MIC) | Reference |
|---|---|---|---|
| Naphthalimide–thiourea derivatives | Staphylococcus aureus | 0.03–8 μg/mL | rsc.org |
| Naphthalimide–thiourea derivatives | Multidrug-resistant S. aureus (VRSA) | 0.06–4 μg/mL | rsc.org |
| Naphthalimide–thiourea derivatives | Mycobacterium tuberculosis | 2–64 μg/mL | rsc.org |
| Schiff bases of 2-hydroxy-1-naphthaldehyde | Staphylococcus aureus | Active | researchgate.net |
Structure-Activity Relationships (SAR) Governing Antimicrobial Potency
The antimicrobial efficacy of naphthalene derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on various naphthaldehyde derivatives reveal key determinants of their potency. For certain dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs), both the symmetry of the structure and its lipophilicity significantly influence antibacterial performance. mdpi.com
In the case of 1,4-naphthoquinone (B94277) derivatives, the presence and position of specific substituents on the aryl amide moiety are crucial. nih.gov Electronegative groups such as fluorine and bromine, or an electron-withdrawing nitro group at the 2nd and 3rd positions of the aryl amide, result in promising activity. nih.gov Conversely, substitution at the 4th position of the aryl amide did not yield any antibacterial effect. nih.gov For benzimidazole (B57391) derivatives, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to greatly influence anti-inflammatory, and by extension, other biological activities. mdpi.com These findings suggest that the antimicrobial potency of this compound could likely be modulated by strategic modifications to the naphthalene ring or the oxime functional group.
Investigation of Antimicrobial Mechanisms (e.g., K+ Efflux from Microorganisms)
The mechanisms through which naphthalene derivatives exert their antimicrobial effects are multifaceted. For some derivatives, the activity is associated with their metabolites, which can form covalent bonds with cellular proteins, thereby disrupting essential biochemical pathways. mdpi.com A common mechanism for aldehyde-containing compounds, such as cinnamaldehyde (B126680), involves causing severe membrane damage to bacterial cells. nih.gov This damage can lead to the wrinkling and shrinking of the cell surface, plasmolysis, and the leakage of intracellular contents. nih.gov Studies on cinnamaldehyde have shown that it can alter the secondary and tertiary structures of bacterial membrane proteins. nih.gov While the specific mechanism for this compound has not been detailed, it is plausible that it shares a similar membrane-disrupting mode of action, a common feature for many antimicrobial agents.
Anticancer and Antitumor Potential
In addition to their antimicrobial properties, naphthalene derivatives have been extensively investigated for their potential in cancer therapy. mdpi.com The core naphthalene structure is a feature of several compounds evaluated for their cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity Studies against Human Cancer Cell Lines (e.g., HepG2)
The human hepatoma cell line, HepG2, is a standard model for in vitro cytotoxicity screening of novel compounds. nih.govmdpi.com Naphthalene itself has been shown to be cytotoxic and can induce a decline in HepG2 cell viability in a manner dependent on concentration and exposure time. nih.gov
Research on oxime-bearing naphthalene derivatives has revealed that some of these compounds are non-cytotoxic to tested cells, with IC50 values greater than 50 μM. nih.gov This low cytotoxicity is a desirable characteristic for chemopreventive agents. nih.gov In contrast, certain naphthalene-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against HepG2 cancer cell lines, with IC50 values as low as 0.078 µM. acgpubs.org One particular compound from this class showed 32 times more selectivity towards HepG2 cancer cells compared to normal cell lines. acgpubs.org
Interactive Table: Cytotoxicity of Naphthalene Derivatives against HepG2 Cells
Please note: The following data is for structurally related compounds, not this compound itself.
| Compound Class | Cytotoxicity (IC50) | Selectivity | Reference |
|---|---|---|---|
| Oxime-bearing naphthalene derivatives (e.g., 11, 13a, 13b) | >50 μM | Non-cytotoxic | nih.gov |
| Naphthalene-substituted benzimidazole (Compound 18) | 0.078 µM | 32-fold selective for HepG2 | acgpubs.org |
Nrf2 Activation and Chemopreventive Properties as Anti-Oxidative Agents
A promising strategy in cancer chemoprevention is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates a wide array of genes involved in protecting cells from oxidative and electrophilic stress. researchgate.netresearchgate.net Activation of Nrf2 can upregulate the expression of antioxidant and detoxification enzymes, which helps to prevent the initiation of cancer. nih.gov
Recent studies have identified certain oxime-bearing naphthalene derivatives as novel and potent activators of the Nrf2 pathway. nih.gov For example, (E)-1-(naphthalen-2-yloxy)propan-2-one oxime was found to increase Nrf2/ARE-driven luciferase activity by 2.04-fold, which is more potent than the known Nrf2 activator, t-BHQ. nih.gov The activity was further enhanced by replacing a peripheral methyl group with a phenyl ring, as seen in (Z)-2-(naphthalen-2-yloxy)-1-phenylethanone oxime, which exhibited a 3.49-fold increase in potency compared to the positive control. nih.gov Mechanistic studies indicate that these compounds induce the phosphorylation of the Nrf2 protein at serine 40, leading to the activation of its transcriptional activity. nih.gov The ability of these naphthalene oxime derivatives to significantly activate the Nrf2 pathway, coupled with their low cytotoxicity, strongly suggests their potential for use in chemoprevention. nih.gov
Molecular Mechanisms of Antitumor Activity (e.g., Nrf2 Protein Phosphorylation)nih.gov
While direct studies on the antitumor mechanisms of this compound are not prevalent in the reviewed literature, research into other oxime-bearing naphthalene derivatives has illuminated a potential pathway for anticancer activity through the activation of the Nrf2 signaling pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress, which is often implicated in the onset and progression of cancer. Activation of this pathway can enhance the expression of antioxidant and detoxification enzymes, offering a chemopreventive effect.
A study focused on the synthesis and evaluation of various oxime-bearing naphthalene derivatives demonstrated their capacity as Nrf2 activators. nih.gov The findings indicated that these compounds could induce the phosphorylation of the Nrf2 protein at the serine 40 residue. This phosphorylation event is a key step that leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), thereby initiating the transcription of protective genes. nih.gov
Notably, the study identified that (E)-1-(naphthalen-2-yloxy)propan-2-one oxime increased Nrf2/ARE-driven luciferase activity by 2.04-fold, surpassing the activity of the known Nrf2 activator t-BHQ. nih.gov The potency was even more significant with the substitution of a peripheral methyl group with a phenyl ring, as seen in (Z)-2-(naphthalen-2-yloxy)-1-phenylethanone oxime, which exhibited 3.49 times the potency of the positive control. nih.gov A crucial aspect of these findings is that the compounds showing significant Nrf2 activation were non-cytotoxic at the tested concentrations (IC50 > 50μM), suggesting their potential as safe chemopreventive agents. nih.gov
These results strongly suggest that the antitumor potential of naphthalene-based oximes may be linked to their ability to modulate the Nrf2 pathway, offering a promising avenue for the development of novel cancer-preventive drugs.
DNA Binding and Nucleic Acid Interaction Studies
The interaction of small molecules with DNA is a cornerstone of the development of new therapeutic agents, particularly for cancer. While data specifically for this compound is limited, research on analogous structures, such as 1,2,3-triazole naphthaldehyde oxime derivatives, provides a model for its potential DNA binding properties.
Investigation of DNA Binding Modes (e.g., Groove Binding)tandfonline.com
Studies on a series of newly synthesized 1,2,3-triazole naphthaldehyde compounds and their corresponding oxime derivatives have shown that these molecules can interact with DNA. The primary mode of interaction suggested by spectroscopic methods is groove binding. researchgate.net This mode of binding involves the molecule fitting into the minor or major grooves of the DNA double helix, a non-intercalative interaction that typically causes less distortion to the DNA structure compared to intercalation. researchgate.net Molecular docking studies performed on other oxime-type ligand complexes have also suggested that the planar portions of these molecules can intercalate between DNA base pairs. nih.gov For certain naphthalene diimide derivatives, the binding mode can even be switched between groove binding and intercalation depending on the pH. nih.gov
Determination of Binding Constants and Affinitytandfonline.com
The affinity of a compound for DNA is quantified by its binding constant. For the series of 1,2,3-triazole naphthaldehyde oxime derivatives, binding constants were determined to be significant, indicating a stable interaction with DNA. researchgate.net Research on naturally occurring naphthoquinone derivatives, which share the naphthalene core, also demonstrated DNA-binding affinity, with relative binding energies calculated to be in the range of -20 to -23 kJ mol⁻¹. nih.gov Similarly, studies on naphthalene diimide linked bis-naphthalimides showed binding affinities ranging from -4.15 to -7.82 kcal/mol when interacting with telomeric G-quadruplex DNA. nih.gov These values underscore the potential for naphthalene-based compounds to exhibit strong and specific interactions with nucleic acids.
Biophysical Characterization of DNA Interactions (e.g., Viscosity Studies, Fluorescence Ethidium (B1194527) Bromide Replacement Assays)tandfonline.com
Biophysical techniques are essential for elucidating the nature of molecule-DNA interactions. For the 1,2,3-triazole oxime compounds, viscosity measurements and fluorescence competition assays with ethidium bromide were employed. researchgate.net Viscosity studies can help differentiate between binding modes; an increase in the viscosity of a DNA solution upon addition of a compound is characteristic of intercalation, as the DNA helix lengthens to accommodate the intercalating molecule. Conversely, a small or no change in viscosity is indicative of groove binding or electrostatic interactions. The results for the triazole naphthaldehyde oxime derivatives were consistent with a groove binding model. researchgate.net
Enzyme Inhibition and Modulatory Effects
The naphthalene scaffold is present in numerous compounds that exhibit inhibitory effects on various enzymes, highlighting its importance in drug design.
Tyrosinase Inhibition for Skin Lightening and Antibrowning Applicationsnih.gov
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin. mdpi.com Inhibition of tyrosinase is a major strategy for developing skin-lightening agents used in cosmetics and for treating hyperpigmentation disorders. tandfonline.com While specific data on this compound as a tyrosinase inhibitor is not available, several other naphthalene derivatives have been identified as potent inhibitors of this enzyme.
One study reported the synthesis of 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (B10844549) (5HNB), a resveratrol (B1683913) derivative, which demonstrated powerful mushroom tyrosinase inhibitory activity. tandfonline.com Kinetic analysis revealed that 5HNB acts as a non-competitive inhibitor when L-tyrosine is the substrate. tandfonline.com Furthermore, it was shown to inhibit melanin production in B16 melanoma cells, confirming its potential for skin-whitening applications. tandfonline.com
Another research effort focused on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs. Two compounds from this series showed more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. Kinetic studies identified these as competitive inhibitors, and one of the compounds also demonstrated an anti-melanogenic effect in B16F10 cells without causing cytotoxicity.
The table below summarizes the tyrosinase inhibitory activity of selected naphthalene derivatives.
| Compound | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|---|
| 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (5HNB) | 2.95 | Kojic Acid | 38.24 | Non-competitive |
| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Compound 10) | 1.60 | Kojic Acid | >100 | Competitive |
| (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Compound 15) | 18.09 | Kojic Acid | >100 | Competitive |
These findings highlight the potential of the naphthalene core structure in designing effective tyrosinase inhibitors for cosmetic and therapeutic use.
Development of Reactive Species Sensors and Bio-Imaging Probes
The inherent fluorescence of the naphthalene core combined with the reactivity of the oxime functional group makes this compound and its derivatives excellent candidates for the design of chemosensors. These sensors can detect and signal the presence of various biologically and environmentally important analytes.
Derivatives of naphthaldehyde oxime have been successfully engineered to create highly selective and sensitive fluorescent probes for a range of analytes, from ions to toxic chemicals and nerve agent simulants. The detection mechanism often relies on the analyte interacting with the oxime or a nearby functional group, which in turn modulates the fluorescence properties of the naphthalene ring system, leading to a detectable "turn-on" or "turn-off" signal.
Anions and Cations: A closely related derivative, 2-Hydroxy-1-naphthaldehyde oxime, has been demonstrated to function as a selective chemosensor for the cyanide anion (CN⁻). researchgate.netresearchgate.net The interaction, likely through hydrogen bonding, results in an enhanced fluorescence intensity. researchgate.net While direct application of this compound for cations has not been extensively reported, the parent 2-hydroxy-1-naphthaldehyde scaffold is a well-established building block for sensors detecting metal ions such as Al³⁺, Zn²⁺, and Cu²⁺. researchgate.net
Toxic Species (H₂S, N₂H₄, Hypochlorite): The oxime functionality is a key component in probes designed for toxic species. Oxime-based sensors have been developed for the detection of hypochlorous acid, a reactive oxygen species, with detection limits as low as 667 pM. researchgate.net The sensing mechanism involves the oxidation of the oxime group into an aldehyde. researchgate.net Similarly, probes for hydrazine (B178648) (N₂H₄) have been designed using related chemical structures. researchgate.net
Nerve Agent Simulants: A significant application of naphthaldehyde oxime derivatives is in the detection of highly toxic organophosphorus nerve agents. The oxime group serves as a highly reactive nucleophilic site that reacts with nerve agent simulants like diethyl cyanophosphonate (DCNP), diisopropylfluorophosphate (DFP), and diethyl chlorophosphate (DECP). acs.org This reaction triggers a chemical transformation, such as an intramolecular cyclization or a Beckmann fragmentation, which generates a new species with a distinct and strong fluorescent signal, allowing for rapid and sensitive detection. acs.org
| Analyte Class | Specific Analyte | Sensor Moiety | Observation | Reference |
|---|---|---|---|---|
| Anions | Cyanide (CN⁻) | 2-Hydroxy-1-naphthaldehyde oxime | Fluorescence enhancement | researchgate.netresearchgate.net |
| Toxic Species | Hypochlorous Acid (HOCl) | Oxime-based probes | Fluorescence turn-on | researchgate.net |
| Hydrazine (N₂H₄) | Naphthaldehyde derivatives | Fluorescence change | researchgate.net | |
| Nerve Agent Simulants | Diethyl cyanophosphonate (DCNP) | 2-Hydroxy-1-naphthaldehyde oxime derivative | Selective optical detection | researchgate.net |
| Diethyl chlorophosphate (DECP) | Naphthalimide-based salicylaldoxime | Strong fluorescence emission | acs.org |
The utility of these fluorescent chemosensors extends beyond the test tube into complex biological environments. Probes derived from the naphthaldehyde scaffold have been successfully employed for bio-imaging within living cells. For instance, a sensor based on 2-hydroxy-1-naphthaldehyde was used to visualize intracellular Al³⁺ in human cancer cells through fluorescence microscopy. researchgate.net In another application, a probe was used to visualize hypochlorous acid in zebrafish, demonstrating its utility in a living organism. researchgate.net
These applications highlight the potential of this compound derivatives as bio-imaging probes. Their ability to penetrate cell membranes, exhibit low cytotoxicity, and respond to specific analytes with a clear fluorescent signal makes them powerful tools for studying cellular processes, ion trafficking, and the role of reactive species in health and disease. researchgate.netresearchgate.net
Contributions to Drug Discovery and Pharmaceutical Development
The naphthalene ring is considered a "privileged structure" in medicinal chemistry—a molecular scaffold that is capable of binding to multiple, diverse biological targets. This versatility makes naphthalene-based compounds, including this compound, valuable starting points for the discovery of new drugs.
A pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. This compound serves as a versatile pharmacophoric scaffold from which a wide array of more complex, biologically active molecules can be synthesized. For example, the oxime group can be readily converted into a nitrile oxide, which can then undergo cycloaddition reactions to create heterocyclic structures like isoxazoles and isoxazolines. tandfonline.com These resulting compounds are known to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and analgesic properties. tandfonline.comresearchgate.net The synthesis of E-2-naphthaldehyde oxime itself has been achieved with high yields, making it an accessible building block for creating libraries of potential drug candidates. researchgate.net
Once a lead compound is identified, drug development focuses on optimizing its properties. This involves synthesizing a series of derivatives to establish a structure-activity relationship (SAR), which correlates changes in molecular structure with changes in biological activity. For this compound-based compounds, this could involve modifying the naphthalene ring with different substituents or altering the groups attached to the oxime.
An example of this is seen in the evaluation of the antimicrobial properties of various aromatic aldoximes, including E-2-naphthaldehyde oxime and its analogs. researchgate.net By comparing the activity of different derivatives against pathogenic microbes, researchers can identify which structural features enhance efficacy. researchgate.netresearchgate.net Such studies have shown that increasing the concentration of certain oximes leads to higher antimicrobial activity. researchgate.net Furthermore, when developing inhibitors for targets like aldose reductase, a key goal is to improve selectivity to avoid off-target effects, such as inhibiting closely related enzymes like aldehyde reductase. researchgate.net This is often achieved by fine-tuning the molecule's shape and hydrophobicity to better fit the unique active site of the target enzyme. researchgate.net These optimization strategies are crucial for transforming a promising scaffold into a safe and effective drug.
Future Directions and Emerging Research Areas for 2 Naphthalenecarboxaldehyde, Oxime
Development of Novel Functional Architectures and Hybrid Materials
The unique structural characteristics of 2-Naphthalenecarboxaldehyde, oxime, particularly its planar naphthalene (B1677914) moiety and its coordinating oxime group, make it an excellent candidate for the construction of sophisticated supramolecular structures and hybrid materials. Research into related naphthalene-based compounds has paved the way for envisioning the future applications of this compound in this domain.
The development of metal-organic frameworks (MOFs) and coordination polymers using naphthalene-based ligands has demonstrated significant potential. These materials exhibit highly ordered porous structures, making them suitable for applications in gas storage and separation. researchgate.netsci-hub.seresearchgate.net For instance, MOFs constructed from naphthalenedicarboxylic acid have been shown to be effective in the selective adsorption of guest molecules. researchgate.net It is anticipated that this compound could serve as a versatile ligand for creating novel MOFs with tailored pore sizes and functionalities. The oxime group can act as a coordination site for a variety of metal ions, while the naphthalene unit can contribute to the structural rigidity and potential for π-π stacking interactions within the framework. A study on a novel 1,2,3,4-tetrahydroquinazoline oxime synthesized from a derivative of 2-oxoacetaldehyde oxime highlights the versatility of the oxime group in forming complex heterocyclic systems that can be incorporated into larger polymeric structures. researchgate.net
Furthermore, the synthesis of hybrid materials, where this compound is integrated with inorganic components, is a promising research avenue. For example, mesoporous silica (B1680970) nanoparticles functionalized with aldehyde-containing chelating moieties have been developed for the efficient extraction of metal ions from aqueous solutions. arabjchem.org Following this approach, this compound could be grafted onto the surface of silica or other nanoparticles, creating hybrid materials with enhanced selectivity for specific analytes or catalytic substrates.
Exploration of New Catalytic Applications and Green Chemistry Approaches
The oxime functional group is a known participant in a variety of catalytic processes, and when combined with the electronic properties of the naphthalene ring system, it offers intriguing possibilities for the design of new catalysts. The exploration of this compound and its derivatives in catalysis is an area ripe for investigation, with a strong emphasis on environmentally benign, or "green," chemistry.
Recent studies have highlighted the catalytic prowess of metal complexes featuring ligands structurally similar to this compound. For instance, ruthenium(II) carbonyl complexes containing ligands derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) have been shown to be effective catalysts for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. nih.gov Similarly, palladium(II) complexes incorporating a phosphino-oxime ligand have demonstrated catalytic activity in the rearrangement and dehydration of aldoximes. rsc.org These findings suggest that complexes of this compound with transition metals could exhibit a wide range of catalytic activities.
The principles of green chemistry, which advocate for the reduction of hazardous substances and the use of efficient synthetic methods, are highly relevant to the future of oxime chemistry. rsc.orgnih.gov Research has demonstrated robust and solvent-free mechanochemical methods for the synthesis of oximes from aldehydes. arabjchem.orgnih.gov These approaches not only minimize waste but also offer higher yields and shorter reaction times compared to traditional methods. nih.gov The application of such green synthetic protocols to produce this compound and its derivatives will be a critical step in ensuring the sustainability of its future applications.
Table 1: Examples of Catalytic Applications of Related Naphthalene and Oxime Compounds
| Catalyst/Ligand System | Catalytic Reaction | Reference |
| Ruthenium(II) carbonyl complexes with 2-hydroxy-1-naphthylideneimines | Oxidation of primary and secondary alcohols | nih.gov |
| Palladium(II) complexes with a phosphino-oxime ligand | Rearrangement and dehydration of aldoximes | rsc.org |
| Iron(II) α-iminopyridine complexes | Oxidation of activated methylene (B1212753) groups and secondary alcohols | rsc.org |
| Nickel(II) oxothiolate complexes | Photocatalytic hydrogen evolution | mdpi.com |
Deeper Mechanistic Investigations in Complex Biological Environments
The interaction of small molecules with biological systems is a cornerstone of drug discovery and chemical biology. The naphthalene and oxime moieties of this compound suggest that it could have interesting biological activities, warranting deeper mechanistic investigations.
A recent study on oxime-bearing naphthalene derivatives has revealed their potential as activators of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. nih.gov The study found that certain derivatives could induce the phosphorylation of the Nrf2 protein, leading to its activation and suggesting a potential role in chemoprevention. nih.gov This opens the door for investigating whether this compound or its close analogues exhibit similar activity and for elucidating the precise molecular mechanisms involved.
Furthermore, the ability of planar aromatic systems like naphthalene to interact with DNA is well-documented. Studies on naphthalene monoimides have shown that they can bind to DNA through intercalation, with the strength and nature of the interaction being influenced by the position and type of substituents on the naphthalene ring. nih.gov These findings provide a framework for investigating the potential of this compound to interact with nucleic acids. Understanding the thermodynamics and kinetics of such binding events, as well as the structural basis for these interactions, will be crucial. The study of oxime radicals and their reactivity, including their involvement in oxidative C-O coupling and cyclization reactions, could also provide insights into the potential metabolic pathways and reactive intermediates of this compound in a biological context. nih.gov
Integration with Nanoscience and Smart Materials for Advanced Functional Devices
The convergence of chemistry, materials science, and nanotechnology is leading to the development of "smart" materials and advanced functional devices with unprecedented capabilities. The unique electronic and photochemical properties of the naphthalene group, combined with the reactivity of the oxime function, position this compound as a valuable component for such technologies.
One exciting area of research is the use of naphthalene-based compounds as photoinitiators in polymerization processes. A study on naphthalene-based oxime esters demonstrated their efficacy as Type I photoinitiators for free-radical photopolymerization. nih.gov This suggests that this compound could be a precursor for designing novel photoinitiators that are sensitive to specific wavelengths of light, enabling the fabrication of complex microstructures and 3D-printed objects.
Moreover, the integration of this compound into sensor technologies is a promising avenue. The compound's ability to coordinate with metal ions could be harnessed to create chemosensors. For instance, if the coordination of a specific metal ion to the oxime group leads to a change in the fluorescence properties of the naphthalene moiety, this could form the basis of a highly sensitive and selective sensor. The development of MOFs based on naphthalenediimide ligands with applications in photochromism and sensing further underscores the potential of naphthalene-based building blocks in creating smart materials. sci-hub.seresearchgate.net These materials can change their properties in response to external stimuli, such as light or the presence of a specific chemical species, making them ideal for a range of advanced functional devices.
Q & A
Q. Table 1. Comparison of Analytical Techniques for Oxime Characterization
Q. Table 2. Key Parameters for Toxicological Study Design
| Parameter | Recommendation | Rationale |
|---|---|---|
| Dose Randomization | Use stratified randomization by weight/age | Reduces confounding in animal studies |
| Exposure Duration | Align with biological half-life (e.g., 48 hrs for acute toxicity) | Ensures steady-state metabolite levels |
| Control Groups | Include vehicle and sham-exposed cohorts | Isolates compound-specific effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
